molecular formula C20H34BN3O5 B2646396 tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate CAS No. 877399-39-8

tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate

Cat. No. B2646396
CAS RN: 877399-39-8
M. Wt: 407.32
InChI Key: DYVKOEMHWHUYTB-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate is a chemical compound with the molecular formula C16H30BNO4 . It has a molecular weight of 311.22 . The compound is often used in the field of chemistry as a reagent .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-Boc-4- (4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi (1,3,2-dioxaborolane), which can also be obtained by purification and isolation from tert-Butyl 4- ((methylsulfonyl)oxy)piperidine-1-carboxylate .


Molecular Structure Analysis

The InChI Key of the compound is IBLQMWKHENBVJE-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound .


Physical And Chemical Properties Analysis

This compound has a melting point of 60-65°C and a boiling point of 358.8±35.0 °C . It has a density of 1.03 and is typically stored at a temperature of 2-8°C . The compound is a solid and is white in color .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate is synthesized through multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a reported total yield of 49.9%. Its structure is confirmed by MS and 1 HNMR spectrum, highlighting its role as a key intermediate in synthesizing crizotinib, a biologically active compound (Kong et al., 2016).

Applications in Synthesis of Enantiopure Compounds

The compound is also utilized in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, demonstrating its versatility in creating complex chiral structures (Marin et al., 2004).

X-ray Diffraction Studies and Biological Evaluation

Another study involves the synthesis, characterization, X-ray diffraction studies, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. This work underscores the potential for developing novel compounds with specific biological activities, although this example does not directly relate to the tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate (Sanjeevarayappa et al., 2015).

Comparative Study of Regioselectivity and Reaction Media

The compound's utility is further demonstrated in a comparative study of the regioselectivity and reaction media for the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, highlighting the importance of selecting appropriate reaction conditions to achieve desired product outcomes (Martins et al., 2012).

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

Moreover, the synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors involves a core similar to the tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate, underlining its significance in medicinal chemistry research aimed at developing new drug candidates (Huard et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved sources. It is typically used as a reagent in chemical reactions, and its mechanism of action would depend on the specific reaction it is used in .

Safety and Hazards

The compound may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and seeking medical attention if swallowed .

properties

IUPAC Name

tert-butyl 4-hydroxy-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34BN3O5/c1-17(2,3)27-16(25)23-10-8-20(26,9-11-23)14-24-13-15(12-22-24)21-28-18(4,5)19(6,7)29-21/h12-13,26H,8-11,14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVKOEMHWHUYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3(CCN(CC3)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34BN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

A reaction mixture of compound (3-2) (214 mg; 1.0 mmol) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (3-3, 194 mg; 1.0 mmol) with NaH 60% dispersion in mineral oil (60 mg; 1.5 mmol) in 3 mL of DMF was stirred at 90° C. for 3 hours. The reaction mixture was partitioned between EtOAc (200 mL) and saturated NaHCO3 solution (50 mL) and brine (50 mL). The organic layer was dried (Na2SO4) and concentrated by vacuum to give 361 mg of (3-4) as a yellow grease (89% yield). 1H NMR (400 MHz, chloroform-D) δ ppm 1.21-1.34 (m, 12H) 1.39-1.50 (m, 9H) 1.56-1.78 (m, 4H) 3.14 (s, 2H) 3.72-3.91 (m, J=32.34 Hz, 2H) 4.05 (s, 2H) 7.65 (s, 1H) 7.80 (s, 1H) 8.00 (s, 1H). LCMS calcd for C20H34BN3O5 (M+H) 408, found 408. HPLC purity 85%.
Quantity
214 mg
Type
reactant
Reaction Step One
Quantity
194 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
89%

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